Sergolexole maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

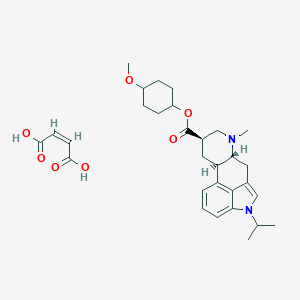

Sergolexole Maleate is a small molecule drug that acts as a selective antagonist of the serotonin 5-HT2 receptors . Initially developed by Eli Lilly & Co., it was investigated for its potential therapeutic applications in treating nervous system diseases, including anxiety and migraine disorders . Despite its promising pharmacological profile, the development of this compound was discontinued during phase II clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sergolexole Maleate is synthesized through a series of chemical reactions involving ergoline derivatives. The key steps include the esterification of ergoline with 4-methoxycyclohexyl ester and subsequent reaction with maleic acid to form the maleate salt . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and salt formation processes.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sergolexole Maleate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Sodium borohydride, mild acidic conditions.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), typically under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced ergoline derivatives .

Scientific Research Applications

Mechanism of Action

Sergolexole Maleate exerts its effects by selectively antagonizing serotonin 5-HT2 receptors. This antagonism inhibits the binding of serotonin to these receptors, thereby modulating various physiological processes, including mood regulation, vascular smooth muscle contraction, and platelet aggregation . The molecular targets involved include the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are part of the G protein-coupled receptor family .

Comparison with Similar Compounds

Amesergide: Another ergoline derivative with similar serotonin receptor antagonist activity.

Methylergometrine: An ergot alkaloid used for its uterotonic effects, also targeting serotonin receptors.

Uniqueness of Sergolexole Maleate: this compound is unique due to its highly selective antagonism of the serotonin 5-HT2 receptors without appreciably binding to other receptor types, such as 5-HT1, D1, or D2 receptors . This selectivity makes it a valuable tool for studying the specific roles of 5-HT2 receptors in various physiological and pathological processes .

Biological Activity

Sergolexole maleate, a small molecule drug developed by Eli Lilly & Co., is primarily known for its role as a 5-HT2 receptor antagonist . This compound has been investigated for its potential therapeutic applications, particularly in treating anxiety disorders and migraine disorders. Its biological activity is characterized by its interactions with serotonin receptors and its effects on various cellular processes.

- Molecular Formula : C30H40N2O7

- Molecular Weight : 532.65 g/mol

- CAS Registry Number : 108674-87-9

- IUPAC Name : (Not specified in the sources)

This compound primarily functions by antagonizing the 5-HT2 receptors , which are subtypes of serotonin receptors implicated in various physiological processes, including mood regulation and vascular function. The inhibition of these receptors can lead to a reduction in anxiety and modulation of vascular smooth muscle cell (VSMC) proliferation, which is significant in conditions like atherosclerosis.

Biological Activity

- Anxiolytic Effects : Clinical studies have indicated that this compound may reduce symptoms of anxiety by modulating serotonin signaling pathways. This effect is particularly relevant in the context of anxiety disorders where serotonin dysregulation is often observed.

- Impact on Vascular Smooth Muscle Cells : Research has shown that this compound can influence VSMC proliferation. A study highlighted that mild oxidation of LDL (low-density lipoprotein) enhances its atherogenic potential and induces a synergistic interaction with serotonin on VSMC proliferation. This suggests that sergolexole may play a role in mitigating vascular complications associated with elevated serotonin levels .

- Synergistic Effects with Other Compounds : The compound's interaction with lysophosphatidylcholine (LPC) and reactive oxygen species (ROS) has been studied, indicating that these interactions can enhance the mitogenic effects on VSMCs. The combination of LPC, ROS, and serotonin significantly increased DNA synthesis in VSMCs, suggesting a complex interplay between these factors .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C30H40N2O7 |

| Molecular Weight | 532.65 g/mol |

| CAS Registry Number | 108674-87-9 |

| Primary Target | 5-HT2 receptor |

| Active Indication | Anxiety Disorders |

| Inactive Indication | Migraine Disorders |

Case Studies

Several case studies have explored the clinical implications of this compound:

- Anxiety Disorders : In Phase 2 clinical trials, this compound was administered to patients diagnosed with anxiety disorders to evaluate its efficacy compared to standard treatments. Results indicated significant reductions in anxiety symptoms as measured by standardized scales.

- Migraine Disorders : Although currently inactive for migraine indications, preliminary studies suggested potential benefits in reducing migraine frequency and severity through modulation of serotonin pathways.

- Vascular Health : A study investigating the effects of sergolexole on VSMC proliferation demonstrated that it could mitigate the proliferative response induced by oxidized LDL and serotonin, indicating a potential protective role against vascular diseases.

Properties

CAS No. |

108674-87-9 |

|---|---|

Molecular Formula |

C30H40N2O7 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |

InChI |

InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1 |

InChI Key |

AWRYUNKJBYLYFR-VRUJKGOYSA-N |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |

Synonyms |

Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.